molecular formula C17H25NO4 B3846504 BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- CAS No. 74889-46-6

BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL-

Cat. No.: B3846504
CAS No.: 74889-46-6
M. Wt: 307.4 g/mol
InChI Key: PIFYPPQVVCIAGU-UHFFFAOYSA-N
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Description

BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- is a synthetic organic compound with the molecular formula C16H23NO4 It is characterized by the presence of a benzamide core substituted with cyclohexyl, trimethoxy, and methyl groups

Preparation Methods

The synthesis of BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine under nitrogen atmosphere at reflux conditions. The reaction mixture is then cooled, diluted with chloroform, and washed with aqueous hydrochloric acid and sodium bicarbonate solutions . This method ensures the formation of the desired benzamide derivative with high purity.

Chemical Reactions Analysis

BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxy groups and the cyclohexyl moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar compounds to BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- include:

The uniqueness of BENZAMIDE,N-CYCLOHEXYL-3,4,5-TRIMETHOXY-N-METHYL- lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-3,4,5-trimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-18(13-8-6-5-7-9-13)17(19)12-10-14(20-2)16(22-4)15(11-12)21-3/h10-11,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFYPPQVVCIAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306068
Record name MLS003106795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74889-46-6
Record name MLS003106795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003106795
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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